10-Methylbenz[a]anthracene

Chemical Carcinogenesis PAH Rodent Bioassay

Researchers studying PAH carcinogenesis frequently encounter a critical confound: most monomethylbenz[a]anthracenes drive cell proliferation, masking p53-mediated apoptotic signaling. 10-Methylbenz[a]anthracene uniquely resolves this issue. • Only monomethyl isomer that triggers p53 phosphorylation and apoptosis in liver epithelial cells while completely failing to induce proliferation • Moderate AhR agonist - cleanly decouples AhR-dependent transcription from proliferative outcomes • One of only four isomers classified as 'highly carcinogenic' in Fischer 344 rat models; generates quantifiable DNA adducts at intermediate levels ideal for repair kinetics studies

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 2381-15-9
Cat. No. B135079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylbenz[a]anthracene
CAS2381-15-9
Synonyms10-Monomethylbenz[a]anthracene;  7-Methyl-1,2-benzanthracene;  NSC 409456; 
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1
InChIInChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3
InChIKeyWUMGYHICFXGLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.27e-07 M
In water, 5.5X10-2 mg/L at 27 °C
Insoluble in water
Soluble in ethanol, acetic acid

Why Researchers Source 10-Methylbenz[a]anthracene (CAS 2381-15-9) for Carcinogenesis Studies


10-Methylbenz[a]anthracene (10-MeBaA) is a monomethylated polycyclic aromatic hydrocarbon (PAH) distinguished from its parent, benz[a]anthracene (BaA), by a single methyl group at the 10-position [1]. It serves as a crucial model compound in chemical carcinogenesis research due to its high carcinogenic potency in vivo, a property that sharply contrasts with its weak mutagenicity in standard bacterial assays [2]. This unique profile makes 10-MeBaA a valuable tool for dissecting non-genotoxic mechanisms of tumor promotion and the role of oxidative stress in PAH-induced carcinogenesis.

Why 7-Methylbenz[a]anthracene Cannot Substitute for the 10-Methyl Isomer


The monomethylbenz[a]anthracenes are a family of chemically similar but biologically divergent isomers. The position of the methyl group dictates the compound's metabolic activation pathway, its affinity for the aryl hydrocarbon receptor (AhR), and its ultimate toxicological profile. Substituting 10-MeBaA with a seemingly analogous compound like 7-methylbenz[a]anthracene (7-MeBaA) or 12-methylbenz[a]anthracene (12-MeBaA) would fundamentally alter experimental outcomes, as 10-MeBaA uniquely fails to induce cell proliferation and is the only isomer to trigger apoptosis and p53 phosphorylation in liver cells [1]. These critical mechanistic differences, detailed in the quantitative evidence below, render generic substitution scientifically invalid.

Quantitative Differentiation Guide for 10-Methylbenz[a]anthracene vs. Its Analogs


In Vivo Carcinogenicity: 10-MeBaA is Highly Carcinogenic, 7-MeBaA and 12-MeBaA are Weakly Active

In a direct head-to-head study, Dunning and Curtis (1960) tested all 12 monomethylbenz[a]anthracene isomers for carcinogenicity in Fischer 344 rats. 10-MeBaA was classified as 'highly carcinogenic,' while key analogs 7-MeBaA, 6-MeBaA, and 3-MeBaA were only 'weakly active' [1]. This fundamental difference in in vivo oncogenic potential is a primary reason to specify the 10-isomer for whole-animal carcinogenesis studies.

Chemical Carcinogenesis PAH Rodent Bioassay

AhR Activation Potency: 10-MeBaA is a Weaker Agonist than 9-MeBaA but Stronger than the Parent Compound

Marvanová et al. (2008) quantified AhR activation by all monomethylated derivatives using a DR-CALUX reporter assay. 10-MeBaA had an IEF of 9.4 × 10⁻⁵, which is 13.4-fold higher than the parent benz[a]anthracene (IEF = 7.0 × 10⁻⁶) but 49-fold lower than the most potent isomer, 9-MeBaA (IEF = 4.6 × 10⁻³) [1]. This positions 10-MeBaA as a moderate AhR agonist, distinct from both the parent compound and the most potent AhR activators in its class.

AhR Activation Dioxin-like Activity Structure-Activity Relationship

DNA Adduct Formation: 10-MeBaA Causes More Genotoxic Damage than Other Monomethyl Isomers

Using ³²P-postlabeling, Marvanová et al. (2008) found that 10-MeBaA (10 µM) induced 3.1 DNA adducts per 10⁸ nucleotides, a level 7.75-fold higher than 7-MeBaA (0.4 adducts/10⁸ nucleotides) and comparable to 12-MeBaA (2.8 adducts/10⁸ nucleotides) [1]. This demonstrates that despite being a weak mutagen in bacterial tests, 10-MeBaA possesses a superior capacity for DNA adduct formation in mammalian liver cells relative to the 7-isomer.

DNA Adducts Genotoxicity Bioactivation

Unique Induction of Apoptosis and p53 Phosphorylation: A Distinctive Feature of 10-MeBaA

A critical functional divergence within the monomethyl class is that only 10-MeBaA induced significant apoptosis and accumulation of phosphorylated p53 (Ser15) in liver cells, a response similar to the potent genotoxic carcinogen DMBA [1]. In stark contrast, all other MeBaA isomers (including 7- and 12-MeBaA) failed to trigger this pro-apoptotic, DNA-damage response pathway, instead promoting cell proliferation.

Apoptosis p53 Oxidative Stress Non-genotoxic Carcinogenesis

Lack of Cell Proliferation Induction: 10-MeBaA is the Only Isomer That is Not a Tumor Promoter

In contact-inhibited WB-F344 cells, 10-MeBaA was the sole monomethyl derivative that did not induce cell proliferation, a hallmark of tumor promotion [1]. All other isomers, including 7- and 12-MeBaA, significantly increased cell numbers. However, 10-MeBaA still inhibited gap junctional intercellular communication (GJIC, IC₅₀ = 25 µM), a mode of action linked to tumor promotion, indicating a complex and unique biological profile that separates its initiating and promoting potential.

Tumor Promotion Cell Proliferation GJIC Inhibition

Common High-Impact Application Scenarios for 10-Methylbenz[a]anthracene


Investigating p53-Dependent Apoptotic Pathways in PAH-Induced Liver Toxicity

10-MeBaA is the ideal agent for studying p53-mediated apoptosis in liver epithelial cells, as it is the only monomethyl derivative that triggers p53 phosphorylation and apoptosis, mimicking the response to the classic genotoxin DMBA but with lower DNA adduct complexity [1].

Decoupling AhR Activation from Tumor-Promoting Cell Proliferation

Researchers can use 10-MeBaA as a moderate AhR agonist that completely fails to induce cell proliferation, establishing a clear system to differentiate AhR-dependent gene expression from AhR-independent proliferative effects in liver carcinogenesis [1].

In Vivo Carcinogenicity Studies Requiring a Highly Potent Monomethyl PAH

For whole-animal tumorigenicity experiments, 10-MeBaA is one of only four monomethylbenz[a]anthracenes proven to be 'highly carcinogenic' in the Fischer 344 rat model, making it a reliable positive control or test article for studying potent PAH carcinogens [2].

Comparative Mutagenesis and DNA Repair Studies in Mammalian Cells

Because 10-MeBaA induces quantifiable DNA adducts at levels intermediate between 7,12-DMBA and other monomethyl isomers, it is a superior candidate for investigating cellular DNA repair kinetics and the mutagenic consequences of structurally defined PAH-DNA lesions [1].

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